3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione is a compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. This compound is notable for its interactions with various biological targets, particularly in the context of medicinal chemistry. The compound's structure includes a quinazoline core with a pyridinylmethyl substituent, which may contribute to its pharmacological properties.
The compound can be synthesized through various chemical methods, as outlined in several research articles and patents. Notably, it has been referenced in studies focusing on its activity as a cannabinoid receptor agonist and as an inhibitor of tyrosine kinases, indicating its relevance in drug development for conditions such as cancer and inflammation .
3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione can be classified under the following categories:
The synthesis of 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione typically involves multi-step chemical reactions. Common methods include:
For example, a common synthetic route may include:
The molecular formula of 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione is , indicating that it consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features:
The compound's molecular weight is approximately 230.23 g/mol. The structural representation can be visualized using molecular modeling software to analyze spatial configurations and interactions.
3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione can participate in various chemical reactions:
For instance, employing reducing agents like sodium borohydride could convert the dione into a diol form, potentially altering its biological activity.
The mechanism of action for 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione primarily involves its interaction with specific receptors or enzymes:
Studies indicate that compounds within this class can modulate signaling pathways by either activating or inhibiting receptor functions based on their structural modifications.
Quantitative structure–activity relationship (QSAR) studies have been employed to predict the biological activity based on structural variations .
3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione has several potential applications in scientific research:
Multicomponent reactions (MCRs) provide efficient single-pot strategies for constructing the quinazoline-2,4(1H,3H)-dione scaffold central to 3-(4-pyridinylmethyl) derivatives. The annulation of anthranilic acid esters with N-pyridyl ureas represents a metal-free approach that delivers moderate to excellent yields (51–89%) under optimized conditions. This method involves sequential urea formation followed by thermally induced cyclocondensation, accommodating diverse electron-donating or electron-withdrawing substituents on both reactants. Strong electron-accepting groups on the pyridine ring, however, impede cyclization efficiency [1].
Brazilian research groups have pioneered alternative MCR routes using Biginelli-type condensations, where aldehydes, urea derivatives, and anthranilic acid analogs converge to form dihydroquinazolinones. These protocols align with green chemistry principles by minimizing purification steps and utilizing ethanol or solvent-free conditions. Recent adaptations incorporate ammonium hexafluorophosphate (NH₄PF₆) as a catalyst, enabling quinazolin-4(3H)-one assembly from 2-aminobenzoic acids and organic acids in 86–97% yields [2] [4].
Table 1: Multicomponent Reaction Optimization for Quinazolinedione Synthesis
Starting Materials | Catalyst/Conditions | Yield Range | Key Limitations |
---|---|---|---|
Anthranilic ester + N-pyridyl urea | Solvent-free, 120°C | 63–89% | Electron-deficient pyridines reduce yield |
Aldehyde + urea + anthranilic acid analog | NH₄PF₆, ethanol, reflux | 86–97% | Steric hindrance with ortho-substituted aldehydes |
2-Halobenzamide + nitrile | Pd catalysis | 70–85% | Requires expensive metal catalysts |
Selective N-alkylation at the quinazolinedione N3 position introduces the 4-pyridinylmethyl pharmacophore. Classical methods employ Williamson ether synthesis conditions, where quinazoline-2,4-dione deprotonation with K₂CO₃ in anhydrous DMF facilitates nucleophilic attack on 4-(chloromethyl)pyridine. Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity, particularly for sterically hindered pyridinyl halides [10].
Alternative pathways utilize in situ-generated pyridinylmethyl halides. For example, 4-picoline reacts with N-bromosuccinimide (NBS) under radical initiation to yield 4-(bromomethyl)pyridine, which directly alkylates preformed quinazolinedione salts. Microwave irradiation (100–120°C, 30 min) accelerates this step, achieving >90% conversion while suppressing O-alkylation byproducts. Kinetic studies confirm that polar aprotic solvents (DMF, DMSO) favor N- over O-alkylation by stabilizing the anionic intermediate [4] [8].
Table 2: N-Alkylation Methods for 4-Pyridinylmethyl Attachment
Alkylating Agent | Base/Solvent | Temperature | N:O Selectivity |
---|---|---|---|
4-(Chloromethyl)pyridine | K₂CO₃/DMF | 25°C, 12 h | 15:1 |
4-(Bromomethyl)pyridine | Cs₂CO₃/DMSO, microwave | 120°C, 0.5 h | >20:1 |
4-Picoline + NBS | DBU/CH₃CN | 80°C, 2 h | 10:1 |
Solid-phase synthesis enables rapid generation of 3-(4-pyridinylmethyl)quinazolinedione derivatives for high-throughput screening. Wang resin-bound 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid serves as a versatile scaffold: (1) Fluorine displacement by primary amines installs R¹ diversity; (2) Nitro reduction and cyclization with triphosgene yield dihydroquinazoline-2(1H)-ones; (3) N-Alkylation with 4-(bromomethyl)pyridine introduces the target pharmacophore. Cleavage with TFA/CH₂Cl₂ (1:1) releases products in 85–92% purity after HPLC [6].
Automated platforms exploit N-Alloc-protected anthranilic acids immobilized on Rink amide resin. After Alloc deprotection, reductive amination with 4-pyridinecarboxaldehyde introduces the 4-pyridinylmethyl moiety, followed by cyclative cleavage via treatment with carbonyl diimidazole (CDI). This route synthesizes 30+ analogs in parallel, with LC/MS-confirmed yields averaging 75% [7].
Table 3: Solid-Phase Synthesis Parameters and Outcomes
Resin Type | Diversity Introduction Step | Cyclization Agent | Cleavage Efficiency |
---|---|---|---|
Wang resin | Nucleophilic aromatic substitution | Triphosgene | 85–90% |
Rink amide MBHA | Reductive amination | CDI | 70–78% |
Tentagel S NH₂ | Urea formation | PPh₃/CBr₄ | 80–86% |
Regiocontrol distinguishes N-alkylation at N3 from electrophilic substitutions at C8. The quinazolinedione N3 site exhibits higher nucleophilicity than N1 due to reduced carbonyl conjugation, allowing selective alkylation under mild bases (K₂CO₃). Electronic effects further modulate reactivity: Electron-donating groups (e.g., 8-OMe) increase N3 nucleophilicity, while electron-withdrawing groups (8-NO₂) promote C8 bromination [4].
C8 functionalization requires electrophilic conditions. Bromination with Br₂/AcOH at 50°C achieves >95% C8 selectivity over C6 due to the para-position’s activation relative to the dicarbonyl system. Subsequent Suzuki coupling installs aryl/heteroaryl groups, enabling access to 3-(4-pyridinylmethyl)-8-arylquinazolinediones. Computational studies (DFT) confirm that C8 bromination transition states are stabilized by 4.3 kcal/mol versus C6, consistent with experimental observations [8].
Table 4: Regioselectivity Control in Quinazolinedione Derivatives
Position | Reaction Type | Conditions | Directing Factor |
---|---|---|---|
N3 | Alkylation | 4-PyCH₂Br, K₂CO₃/DMF | Higher electron density |
C8 | Bromination | Br₂, AcOH, 50°C | Para to dicarbonyl system |
N1 | Acylation | Ac₂O, pyridine, 100°C | Steric accessibility |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7